molecular formula C13H16N2O4 B11681512 3,4-Bis(propanoylamino)benzoic acid

3,4-Bis(propanoylamino)benzoic acid

Cat. No.: B11681512
M. Wt: 264.28 g/mol
InChI Key: YDDRGBGYLVKPMI-UHFFFAOYSA-N
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Description

3,4-Bis(propanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two propanoylamino groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(propanoylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 4 positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation of Amino Groups: The amino groups are acylated with propanoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(propanoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The propanoylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,4-Bis(propanoylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(propanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzoic Acid: Similar structure but with amino groups instead of propanoylamino groups.

    3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of propanoylamino groups.

    3,4-Dimethoxybenzoic Acid: Contains methoxy groups instead of propanoylamino groups.

Uniqueness

3,4-Bis(propanoylamino)benzoic acid is unique due to the presence of propanoylamino groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3,4-bis(propanoylamino)benzoic acid

InChI

InChI=1S/C13H16N2O4/c1-3-11(16)14-9-6-5-8(13(18)19)7-10(9)15-12(17)4-2/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,18,19)

InChI Key

YDDRGBGYLVKPMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CC

Origin of Product

United States

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